molecular formula C20H17BrN6OS B2430003 4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895106-17-9

4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2430003
CAS No.: 895106-17-9
M. Wt: 469.36
InChI Key: WZEYTKPCXHXVAQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromine atom, a triazole ring, a thiadiazole ring, and a benzamide group . These functional groups could potentially give the compound interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the bromine atom could potentially make the molecule quite heavy and polar, which could affect its physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the bromine atom could make it relatively heavy and polar, which could affect properties like its boiling point, melting point, and solubility .

Scientific Research Applications

Photodynamic Therapy Application

A study highlighted the potential of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which are structurally similar to the specified compound, in photodynamic therapy (PDT). These compounds demonstrated useful properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, making them viable for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activities

Research involving 4-amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1, 2,4-triazoles/2-amino-5-(1-aryl-5-methyl-1,2, 3-triazol-4-yl)-1,3,4-thiadiazoles, structurally similar to the compound , showed significant antibacterial activities against various bacteria including B. subtilis, S. aureus, and E. coli (Zhang et al., 2010).

Anticancer Activity

A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, similar in structure to the compound , showed promising in vitro anticancer activity against several human cancer cell lines. The compounds exhibited GI50 values comparable to standard drugs, indicating their potential as anticancer agents (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on what biological target it interacts with. Without more information, it’s hard to speculate on this .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it were a potential material for use in electronics or other industries, future research could involve testing its physical properties and performance in various applications .

Properties

IUPAC Name

4-bromo-N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6OS/c1-11-4-9-16(10-12(11)2)27-13(3)17(24-26-27)18-22-20(29-25-18)23-19(28)14-5-7-15(21)8-6-14/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYTKPCXHXVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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